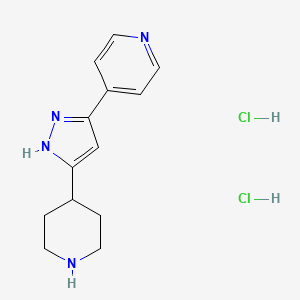

ETP-45835 Dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole-piperidine-pyridine compounds involves multi-step processes that typically start from basic heterocyclic components. For example, a three-step synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, crucial for Crizotinib's synthesis, has been reported. This process includes a nucleophilic aromatic substitution, hydrogenation, and iodination steps (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds often features a mix of ring conformations due to the presence of multiple heterocyclic rings. For instance, a pyrazolo[4,3-c]pyridine derivative displayed an envelope conformation for the dihydropyrazole ring and a twisted-chair conformation for the piperidine ring, indicating the flexibility and dynamic nature of these compounds (Karthikeyan et al., 2010).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, highlighting their reactivity and functional group compatibility. For instance, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step three-component condensation showcases the versatility in forming complex scaffolds (Shestopalov et al., 2002).

Aplicaciones Científicas De Investigación

- Mecánicamente, las quinasas Mnk fosforilan eIF4E, un factor de iniciación de la traducción, lo que lleva a un aumento de la traducción de proteínas oncogénicas. Inhibir las quinasas Mnk con ETP-45835 interrumpe este proceso y puede suprimir el crecimiento tumoral .

- Estudios preclínicos exploran el potencial de ETP-45835 en la neuroprotección y la mejora cognitiva .

- Las investigaciones se centran en su papel en las enfermedades cardiovasculares, como la aterosclerosis y la enfermedad cardíaca isquémica .

Investigación y Terapia del Cáncer

Trastornos Neurológicos

Infecciones Virales

Inflamación y Respuesta Inmunitaria

Investigación Cardiovascular

Desarrollo de Medicamentos y Terapias Combinadas

En resumen, ETP-45835 Dihidrocloruro es prometedor en diversos campos, desde la terapia contra el cáncer hasta la neuroprotección. Su inhibición específica de las quinasas Mnk1 y Mnk2 lo convierte en una herramienta valiosa para comprender los procesos celulares y desarrollar nuevos tratamientos. Tenga en cuenta que la investigación en curso descubrirá aplicaciones adicionales y mejorará nuestra comprensión de este compuesto . Si necesita más información o tiene alguna otra solicitud, ¡no dude en preguntar!

Direcciones Futuras

Piperidine derivatives, including “4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride”, have a wide range of biological activities and are used in various therapeutic applications . They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of this compound in various diseases.

Mecanismo De Acción

Target of Action

ETP-45835 Dihydrochloride, also known as 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride or simply ETP-45835, primarily targets Mnk1 and Mnk2 . These are types of protein kinases that play a crucial role in cellular processes such as cell growth, proliferation, and survival .

Mode of Action

ETP-45835 Dihydrochloride acts as an inhibitor of Mnk1 and Mnk2 . It binds to these kinases, preventing them from performing their usual function. This inhibition is selective, with IC50 values of 575 and 646 nM for Mnk2 and Mnk1 respectively . It exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2 .

Biochemical Pathways

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride affects the downstream signaling pathways of these kinases . .

Pharmacokinetics

It’s worth noting that the compound is soluble in water up to 100 mm , which could potentially influence its bioavailability.

Result of Action

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride can lead to changes at the molecular and cellular levels

Análisis Bioquímico

Biochemical Properties

ETP-45835 Dihydrochloride interacts with Mnk1 and Mnk2, inhibiting their function . The IC50 values, which measure the effectiveness of the compound in inhibiting biological function, are 575 and 646 nM respectively . This indicates that ETP-45835 Dihydrochloride has a strong affinity for these enzymes and can effectively inhibit their activity at relatively low concentrations .

Cellular Effects

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride can have significant effects on cellular processes . These enzymes are involved in the regulation of protein synthesis and cell signaling pathways . By inhibiting their activity, ETP-45835 Dihydrochloride can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ETP-45835 Dihydrochloride exerts its effects at the molecular level through binding interactions with Mnk1 and Mnk2 . This binding inhibits the activity of these enzymes, preventing them from catalyzing the phosphorylation of their substrates . This can lead to changes in gene expression and other cellular processes .

Propiedades

IUPAC Name |

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYCTHXAPLLLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)